molecular formula C8H13NO2 B2814791 N-(prop-2-en-1-yl)oxolane-2-carboxamide CAS No. 546091-07-0

N-(prop-2-en-1-yl)oxolane-2-carboxamide

Cat. No.: B2814791
CAS No.: 546091-07-0
M. Wt: 155.197
InChI Key: UBDWJWMXWXXMHJ-UHFFFAOYSA-N
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Description

N-prop-2-enyloxolane-2-carboxamide is a chemical compound with the CAS Number: 546091-07-0 . It has a molecular weight of 155.2 . It is in liquid form .


Physical and Chemical Properties Analysis

N-prop-2-enyloxolane-2-carboxamide is a liquid at room temperature . It has a molecular weight of 155.2 and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Improved Antifouling Properties of Polyamide Nanofiltration Membranes

Research has shown that modifying the density of surface carboxyl groups in polyamide nanofiltration membranes can significantly improve their antifouling properties. This modification helps in reducing the decline in water flux and increases fouling reversibility, making these membranes more efficient in water treatment applications (Mo et al., 2012).

Synthesis of Heterocyclic Derivatives

N-prop-2-enyloxolane-2-carboxamide derivatives have been used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. This process yields a variety of heterocyclic compounds, demonstrating the compound's utility in organic synthesis and potential applications in developing pharmaceuticals and materials (Bacchi et al., 2005).

Catalysis and Enantioselective Reactions

Derivatives of N-prop-2-enyloxolane-2-carboxamide have been developed as highly enantioselective Lewis basic catalysts for certain chemical reactions. These catalysts have demonstrated high yields and enantioselectivities, making them valuable in the synthesis of complex organic compounds (Wang et al., 2006).

Drug Delivery Applications

Modifications of chitosan with N-(2-hydroxyethyl)prop-2-enamide (a related derivative) under γ-ray irradiation for drug delivery showcase the compound's utility in biomedical applications. This novel method allows for controlled modification, indicating potential in pharmaceutical formulations and targeted drug delivery systems (Huang et al., 2013).

Platinum-Catalyzed Hydroamination

Research involving the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides highlights the synthetic versatility of N-prop-2-enyloxolane-2-carboxamide derivatives. These reactions expand the toolkit available for organic synthesis, potentially impacting the manufacture of various organic compounds (Wang and Widenhoefer, 2004).

Antiviral Research

In the context of antiviral research, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) has been identified as a potent inhibitor of Zika virus replication, highlighting its potential as a lead compound for developing treatments against viral infections (Riva et al., 2021).

Properties

IUPAC Name

N-prop-2-enyloxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2,7H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDWJWMXWXXMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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